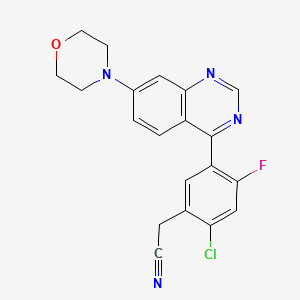
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is known for its potential pharmacological properties, particularly in the field of cancer research. It is characterized by the presence of a quinazoline ring system, which is a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.
Introduction of the morpholino group: The morpholino group is introduced through a substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.
Chlorination and fluorination:
Formation of the acetonitrile group:
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves the inhibition of DNA-dependent protein kinase (DNA-PK) activity. This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are critical for cancer cell survival. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to cancer cell death. The molecular targets and pathways involved include the DNA-PK complex and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific inhibition of DNA-PK, which distinguishes it from other quinazoline derivatives that primarily target EGFR or HER2 .
Eigenschaften
Molekularformel |
C20H16ClFN4O |
|---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
2-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C20H16ClFN4O/c21-17-11-18(22)16(9-13(17)3-4-23)20-15-2-1-14(10-19(15)24-12-25-20)26-5-7-27-8-6-26/h1-2,9-12H,3,5-8H2 |
InChI-Schlüssel |
PZKDNHZCJIRCJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)C4=C(C=C(C(=C4)CC#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


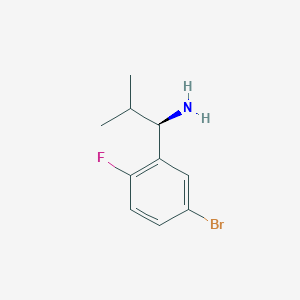
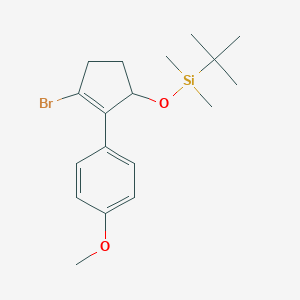
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)
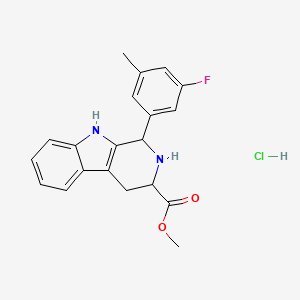
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
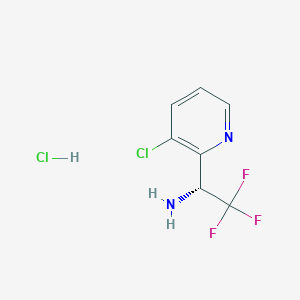
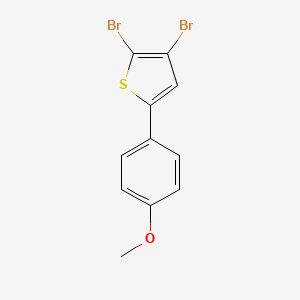
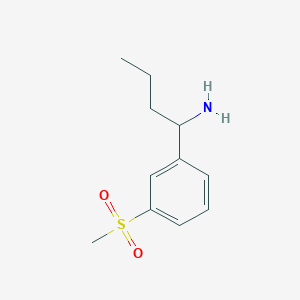
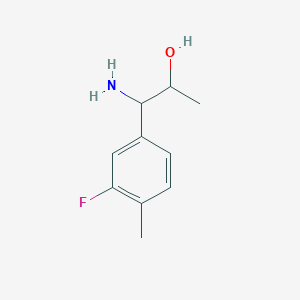
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

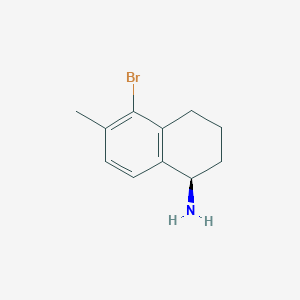
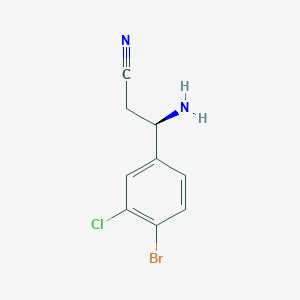
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
